An In-Depth Technical Guide to (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone (CAS No. 91713-54-1)
An In-Depth Technical Guide to (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone (CAS No. 91713-54-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone is a substituted benzophenone derivative with a molecular structure that holds significant interest for medicinal chemistry and drug discovery. The benzophenone scaffold is a "privileged structure" known to be a versatile core in a wide array of pharmacologically active agents.[1] This guide provides a comprehensive overview of the known and predicted properties of this specific molecule, its synthesis, and its potential applications based on the activities of structurally related compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone are summarized below.
| Property | Value | Source(s) |
| CAS Number | 91713-54-1 | [2] |
| Molecular Formula | C₁₄H₁₂ClNO₂ | [2] |
| Molecular Weight | 261.70 g/mol | [3] |
| IUPAC Name | (2-amino-5-methoxyphenyl)(4-chlorophenyl)methanone | [3] |
| Synonyms | 2-(4-Chlorobenzoyl)-4-methoxyaniline | [3] |
| Melting Point | 73-75.5 °C | [3] |
| Boiling Point | 457.3 ± 45.0 °C (Predicted) | [3] |
| Density | 1.271 ± 0.06 g/cm³ (Predicted) | [3] |
| Appearance | Likely a crystalline solid | N/A |
| Solubility | Expected to be soluble in organic solvents like DMF and DMSO | N/A |
Synthesis and Purification
Proposed Synthetic Workflow
Step-by-Step Experimental Protocol (Hypothetical)
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add an anhydrous solvent such as dichloromethane.
-
Catalyst Addition: Under a nitrogen atmosphere, add a Lewis acid catalyst (e.g., anhydrous zinc chloride or aluminum chloride) to the solvent.
-
Reactant Addition: Slowly add 4-chlorobenzoyl chloride to the stirred suspension. Subsequently, add 4-methoxyaniline dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by carefully adding it to a mixture of ice and dilute hydrochloric acid. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR, and mass spectrometry.
Spectral Analysis (Predicted)
Detailed experimental spectral data for (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone is not currently published. However, based on the known spectral characteristics of substituted benzophenones and the functional groups present in the molecule, the following spectral features can be predicted.[5][6][7]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methoxy group protons, and the amine protons. The aromatic region will likely be complex due to the substitution patterns.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will show signals for all 14 carbon atoms in the molecule. The carbonyl carbon will appear significantly downfield (typically in the range of 190-200 ppm). The aromatic carbons will resonate in the 110-160 ppm region, with their chemical shifts influenced by the electron-donating amino and methoxy groups and the electron-withdrawing chloro and carbonyl groups. The methoxy carbon will appear as a distinct signal around 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present.[8][9][10]
-
N-H Stretching: Two distinct sharp peaks in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretching (Aromatic): Peaks slightly above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Peaks slightly below 3000 cm⁻¹ for the methoxy group.
-
C=O Stretching: A strong, sharp absorption band around 1630-1680 cm⁻¹ characteristic of a diaryl ketone. The conjugation with the aromatic rings and the intramolecular hydrogen bonding with the ortho-amino group will likely shift this peak to a lower wavenumber.
-
C=C Stretching (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: A peak in the 1250-1350 cm⁻¹ region.
-
C-O Stretching (Aryl Ether): A strong peak around 1200-1275 cm⁻¹.
-
C-Cl Stretching: A peak in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry
The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) at m/z 261. The isotopic peak at M+2 (m/z 263) with approximately one-third the intensity of the M⁺ peak will be characteristic of the presence of a single chlorine atom.[11][12]
Predicted Fragmentation Pathway
Potential Applications in Drug Development
While specific biological activity data for (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone is not available, the broader class of aminobenzophenone derivatives has shown significant promise in several therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the potential of 2-aminobenzophenone derivatives as anticancer agents.[2][13][14] Their mechanism of action often involves the disruption of microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][13] The structural features of the title compound, particularly the substituted phenyl rings, make it a candidate for investigation as a potential antimitotic agent.
Antimicrobial Activity
Derivatives of aminobenzophenones have also been explored for their antimicrobial properties.[15][16][17] They have shown activity against both Gram-positive and Gram-negative bacteria. The specific combination of substituents on the title compound could confer unique antimicrobial properties that warrant further investigation.
Safety and Handling
Detailed toxicological data for (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone are not available. However, based on safety data for structurally related compounds, the following precautions should be observed:
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.
Conclusion
(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone is a substituted benzophenone with physicochemical properties that make it an interesting candidate for further research in medicinal chemistry. Based on the known activities of related compounds, it holds potential for development as an anticancer or antimicrobial agent. This guide provides a foundational understanding of its properties, a plausible synthetic route, and predicted spectral characteristics to aid researchers in their exploration of this promising molecule. Further experimental validation is necessary to fully elucidate its biological activity and therapeutic potential.
References
- Cortez-Maya, S., et al. Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity.
- Synthesis and Structure−Activity Relationship of 2-Aminobenzophenone Derivatives as Antimitotic Agents. Journal of Medicinal Chemistry.
- Cortez-Maya, S., et al. Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. Taylor & Francis Online. 2012.
- Singh, R. K., et al. Synthesis and Antimicrobial Evaluation of 2-Aminobenzophenone Linked 1,4-Dihydropyridine Derivatives.
- Suzuki, T., et al. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin. 1987, 98(1), 1-10.
-
NMR Analysis of Substituted Benzophenones Analysis Guide. Oregon State University. Available from: [Link]
- Noldin, V. F., et al. Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Magnetic Resonance in Chemistry. 2008, 46(6), 579-584.
-
Methanone, (2-amino-5-methoxyphenyl)(4-chlorophenyl)-. Chemical Suppliers. Available from: [Link]
- Antimicrobial Activity of Some Diaminobenzophenone Derivatives.
-
3-Aminobenzophenone. NIST WebBook. Available from: [Link]
-
Benzophenone 1H-NMR, 13C-NMR and IR Spectra. Scribd. Available from: [Link]
-
I can't understand a fragment in the Mass-Spectrum of Benzophenone. Chemistry Stack Exchange. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
- Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules. 2022, 27(19), 6599.
- Iinuma, M., et al. Antibacterial activity of some Garcinia benzophenone derivatives against methicillin-resistant Staphylococcus aureus. Biological & Pharmaceutical Bulletin. 1996, 19(2), 311-314.
-
Interpreting IR Spectra. Chemistry Steps. Available from: [Link]
-
¹³C-NMR data of a benzophenone-derivate (already corrected with respect... ResearchGate. Available from: [Link]
-
2-Aminobenzophenone. NIST WebBook. Available from: [Link]
-
2-Amino-5-chlorobenzophenone. Wikipedia. Available from: [Link]
- An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances. 2017, 7(74), 46963-46969.
-
Interpreting Infrared Spectra. Specac Ltd. Available from: [Link]
-
Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone. Molbase. Available from: [Link]
-
Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride. ResearchGate. Available from: [Link]
- Method of friedel-crafts acylation of anilides. Google Patents.
- Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry. 2021, 9, 706825.
- Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. 2018, 14, 2194-2200.
- United States Patent Office. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interpreting IR Spectra [chemistrysteps.com]
- 9. 2-Aminobenzophenone [webbook.nist.gov]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 11. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
